molecular formula C16H32O2 B1612602 Palmitic acid-13C16 CAS No. 56599-85-0

Palmitic acid-13C16

Cat. No.: B1612602
CAS No.: 56599-85-0
M. Wt: 272.31 g/mol
InChI Key: IPCSVZSSVZVIGE-BZDICNBSSA-N
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Description

Historical Context of Isotopically Labeled Fatty Acids in Scientific Research

Early Developments in Stable Isotope Tracing

The concept of using stable isotopes to study fatty acid metabolism dates to the 1930s, when deuterium-labeled fatty acids were first employed to trace fat storage and oxidation. These early experiments demonstrated the feasibility of isotope labeling but were limited by analytical methods, such as refractometry and densitometry, which lacked sensitivity and specificity.

Transition to Carbon-13 Labeling

The advent of mass spectrometry (MS) in the mid-20th century revolutionized the field. ¹³C-labeled fatty acids emerged as superior tracers due to their compatibility with advanced MS techniques like gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) and liquid chromatography-tandem MS (LC-MS/MS). Early studies focused on partially labeled palmitic acid (e.g., ¹³C₁₆) to study de novo synthesis in lipids, but positional uncertainties hindered detailed mechanistic insights.

Modern Applications of Uniform Labeling

The development of U-¹³C₁₆ palmitic acid addressed these limitations by enabling comprehensive tracking of all carbons. This innovation has been pivotal in resolving metabolic pathways, such as fatty acid elongation and desaturation, and in quantifying lipid flux in complex systems like cancer and placental metabolism.

Role of Uniform ¹³C-Labeling in Modern Metabolic Studies

Advantages Over Partially Labeled Analogs

U-¹³C₁₆ palmitic acid offers three key advantages:

  • Unambiguous Isotopologue Profiling : All carbons are labeled, eliminating positional ambiguity in metabolic studies. This allows precise identification of biosynthetic intermediates, such as malonyl-CoA or elongated fatty acids.
  • Quantitative Precision : MS-based methods can resolve isotopologues (e.g., M+16 for fully labeled palmitic acid) with high accuracy, enabling stoichiometric calculations of metabolic flux.
  • Compatibility with Advanced Analytical Techniques : Uniform labeling enhances signal-to-noise ratios in high-resolution MS, facilitating the detection of low-abundance lipid species.

Key Applications in Metabolic Research

Application Methodology Key Findings Source
Trophic Transfer Analysis GC-C-IRMS and isotopologue profiling Dietary ¹³C-palmitic acid is elongated to stearic acid (18:0) and desaturated to 16:1 n-7 in consumers.
Sphingolipid Biosynthesis LC-ESI-MS/MS U-¹³C palmitic acid is incorporated into ceramides and sphingomyelins, enabling quantification of de novo synthesis rates.
Spatial Metabolic Heterogeneity MALDI-MS with all-ion fragmentation ¹³C-SpaceM reveals single-cell variability in fatty acid synthesis under hypoxic conditions, correlating with ACLY activity.
Placental Lipid Metabolism LC-HRMS/MS U-¹³C palmitic acid preferentially incorporates into phosphatidylcholines, while ¹³C-oleic acid partitions into triglycerides.

Technical Innovations Enabling Its Use

Analytical Techniques
Technique Strengths Limitations Applications
GC-C-IRMS High sensitivity for bulk ¹³C enrichment Limited structural resolution Trophic transfer, de novo synthesis
LC-ESI-MS/MS Quantifies intact lipid species Requires isotopic abundance corrections Sphingolipid flux, phospholipid synthesis
MALDI-MS with AIF Spatial resolution at single-cell level Limited to esterified fatty acids Tumor microenvironment studies
LC-HRMS/MS High mass accuracy for complex lipidomes Lower throughput compared to targeted methods Lipid subclass distribution
Computational Modeling

Recent advancements in computational tools, such as FASA (Fatty Acid Synthesis Analysis), enable the integration of isotopologue data to model elongation and desaturation fluxes. For example, FASA quantifies the contribution of elongated fatty acids (e.g., 18:0, 20:4) to lipid pools, resolving metabolic bottlenecks in cancer cells.

Properties

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-BZDICNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584437
Record name (~13~C_16_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56599-85-0
Record name (~13~C_16_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic acid-13C16
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Preparation Methods

Detailed Research Findings and Data

The following table summarizes key parameters and considerations in the preparation of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-^13C_16)hexadecanoic acid based on diverse research and industrial data:

Preparation Aspect Description Notes
Starting Materials ^13C-labeled acetyl or malonyl precursors, ^13C-labeled alkenes or alkanes High isotopic purity (>98%) required
Synthetic Methods Hydrogenation of ^13C-labeled alkenes; carboxylation of ^13C-labeled alkanes Reaction conditions optimized for isotope retention and yield
Enzymatic Synthesis Use of fatty acid synthase enzymes or microbial fermentation with ^13C substrates Offers regio- and stereospecific incorporation, suitable for research-scale production
Industrial Production Large-scale chemical synthesis using cost-efficient ^13C sources and catalytic hydrogenation Scalable with emphasis on cost-effectiveness and isotopic enrichment
Purity and Isotopic Enrichment Typically >98% chemical purity and isotopic enrichment Confirmed by NMR and mass spectrometry
Applications of Prepared Compound Metabolic tracing, NMR studies, pharmacokinetics, lipid biosynthesis pathway elucidation Enables detailed biochemical and physiological investigations

Notes on Analytical Verification

  • NMR Spectroscopy: The uniform ^13C labeling allows enhanced ^13C NMR signals, facilitating detailed structural and metabolic studies.

  • Isotope-Ratio Mass Spectrometry: Confirms isotopic enrichment and purity, critical for quantitative metabolic flux analysis.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to verify chemical purity and absence of unlabeled contaminants.

Summary Table of Key Identifiers and Properties

Property Value/Description
IUPAC Name (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-^13C_16)hexadecanoic acid
Molecular Formula C16H32O_2 (with all carbons as ^13C)
Molecular Weight 272.31 g/mol
CAS Number 56599-85-0
Isomeric SMILES [^13CH3][^13CH2]_14[^13C](=O)O
Purity >98% (chemical and isotopic)
Physical State Solid
Storage Conditions Typically stored frozen to preserve stability

Chemical Reactions Analysis

Saponification Reactions

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C₁₆)hexadecanoic acid reacts with strong bases (e.g., NaOH, KOH) to form labeled carboxylate salts, retaining full ¹³C integrity. For example:

¹³C16-Hexadecanoic acid+KOHPotassium palmitate-¹³C16+H2O\text{¹³C}_{16}\text{-Hexadecanoic acid} + \text{KOH} \rightarrow \text{Potassium palmitate-¹³C}_{16} + \text{H}_2\text{O}

  • Product : Potassium palmitate-¹³C₁₆ (MW: 294.29 g/mol) .

  • Applications : Used in surfactant studies and NMR-based lipidomics to track micelle formation .

Esterification Reactions

The labeled acid undergoes esterification with alcohols to produce isotopically labeled esters:

¹³C16-Hexadecanoic acid+CH3OHH+Methyl palmitate-¹³C16+H2O\text{¹³C}_{16}\text{-Hexadecanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl palmitate-¹³C}_{16} + \text{H}_2\text{O}

  • Key Data :

    • Reaction efficiency: >95% under acid catalysis .

    • Isotopic purity: 99 atom % ¹³C retained in the ester .

  • Applications : Synthesis of internal standards for GC-MS lipid profiling .

Beta-Oxidation in Metabolic Pathways

In biological systems, the compound undergoes β-oxidation to generate ¹³C-labeled acetyl-CoA:

¹³C16-Hexadecanoic acidβ-oxidation8 Acetyl-CoA-¹³C2+ATP\text{¹³C}_{16}\text{-Hexadecanoic acid} \xrightarrow{\beta\text{-oxidation}} 8 \text{ Acetyl-CoA-¹³C}_2 + \text{ATP}

  • Research Findings :

    • Each β-oxidation cycle releases one ¹³C₂-acetyl-CoA, enabling precise tracking of carbon flux in lipid metabolism .

    • Used to study fatty acid synthesis disorders and mitochondrial dysfunction .

Oxidation to Ketone Bodies

Under ketogenic conditions, the labeled acid is oxidized to ¹³C₃-D-β-hydroxybutyrate and acetoacetate:

¹³C16-Hexadecanoic acid4 ¹³C4-Ketone bodies+CO2\text{¹³C}_{16}\text{-Hexadecanoic acid} \rightarrow 4 \text{ ¹³C}_4\text{-Ketone bodies} + \text{CO}_2

  • Isotopic Distribution :

    • ¹³C labels are distributed across ketone bodies, confirmed via ¹³C-NMR .

  • Applications : Investigating hepatic ketogenesis in diabetes models .

Comparative Reaction Data

Reaction TypeProductMolecular Weight (g/mol)¹³C RetentionKey Application
SaponificationPotassium palmitate-¹³C₁₆294.29 100%Surfactant chemistry
EsterificationMethyl palmitate-¹³C₁₆274.38 99%Lipidomics
β-OxidationAcetyl-CoA-¹³C₂810.52 (per 8 units)100%Metabolic tracing

Scientific Research Applications

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and study the biochemical processes in detail. The molecular targets include enzymes involved in fatty acid synthesis and degradation, as well as pathways related to energy metabolism and cellular signaling .

Comparison with Similar Compounds

Natural Palmitic Acid (Hexadecanoic Acid)

Unlabeled hexadecanoic acid is a saturated fatty acid abundant in biological systems, constituting 13.1–23.3% of total fatty acids in rat liver studies . Key roles include:

  • Lipid biosynthesis : Precursor for phospholipids and triglycerides.
  • Biological activity : Anti-inflammatory and antimicrobial properties .
  • Industrial use : Component of biodiesel as methyl or ethyl esters .

Key Difference : The ¹³C-labeled variant is chemically identical but used exclusively for isotopic tracing, whereas unlabeled palmitic acid serves broader biological and industrial roles.

9-Hexadecenoic Acid

A monounsaturated derivative (C₁₆:1), synthesized via enzymatic desaturation of hexadecanoic acid by recombinant E. coli . Unlike the saturated backbone of ¹³C-palmitic acid, the double bond in 9-hexadecenoic acid alters its fluidity and metabolic fate, favoring incorporation into membrane lipids.

Esterified Derivatives

Hexadecanoic Acid Methyl Ester

  • Structure : Methyl group esterified at the carboxyl terminus.
  • Applications : Major component of biodiesel (up to 33.6% in propolis extracts) .
  • Bioactivity : Antioxidant and anti-androgenic properties .

Hexadecanoic Acid Ethyl Ester

  • Structure : Ethyl ester variant.
  • Applications : Dominant volatile compound in Thymus vulgaris extracts (highest antioxidant activity) .
  • Bioactivity : Antimicrobial and anti-inflammatory effects .

Comparison with ¹³C-Hexadecanoic Acid: Esterified forms exhibit higher volatility and altered solubility, making them suitable for biofuels and topical applications, whereas the ¹³C-labeled acid is non-esterified and used in research settings.

Hydroxylated and Functionalized Derivatives

2-Hydroxyhexadecanoic Acid Methyl Ester

  • Structure : Hydroxyl group at the C-2 position.
  • Source : Identified in Eryngium caucasicum extracts (4.56% in 60% fractions) .
  • Activity: Potential anti-proliferative effects on melanoma cells .

9,10-Dihydroxyhexadecanoic Acid

  • Synthesis : Produced via recombinant E. coli expressing fatty acid dioxygenase .
  • Application : Studied for its role in cutin polymer formation in plants.

Key Difference: Hydroxylation introduces polar functional groups, enhancing solubility and enabling unique biological interactions compared to the non-polar ¹³C-palmitic acid.

Isotopic Analogs: ¹³C-Labeled vs. Natural Abundance

Property ¹³C₁₆-Hexadecanoic Acid Natural Hexadecanoic Acid
Isotopic Purity 99% ¹³C enrichment Natural ¹²C abundance (98.9%)
Molecular Weight ~299.3 g/mol 256.4 g/mol
Primary Use Metabolic tracing, NMR Biological/industrial processes
Cost High (synthesis-intensive) Low (naturally abundant)

Metabolic Studies

  • Hepatic Lipid Metabolism : ¹³C-palmitic acid revealed preferential incorporation into liver triglycerides (13.1–23.3% in rat models) .
  • Microbial Degradation: Pseudomonas synxantha rapidly metabolizes n-hexadecane to hexadecanoic acid, detectable in culture media within 24 hours .

Environmental and Industrial Relevance

  • Hygroscopicity: Hexadecanoic acid-AS mixtures exhibit "S"-shaped κ curves in atmospheric aerosols, influencing cloud condensation nuclei activity .
  • Biodiesel : Methyl esters dominate in palm oil-based biofuels (up to 45.9% in banana peel extracts) .

Biological Activity

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid is a stable isotopic variant of hexadecanoic acid (also known as palmitic acid), which is a saturated fatty acid commonly found in animals and plants. This article explores its biological activity through various studies and findings.

1. Anti-Inflammatory Properties

Research has indicated that n-hexadecanoic acid exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits phospholipase A2 (PLA2), an enzyme involved in the inflammatory process. The inhibition occurs in a competitive manner and is supported by structural evidence obtained from X-ray crystallography . The binding energy of n-hexadecanoic acid to PLA2 was calculated using Isothermal Titration Calorimetry and in silico methods. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Table 1: Kinetic Parameters of n-Hexadecanoic Acid Inhibition on PLA2

ParameterValue
Binding EnergyCalculated via ITC
Inhibition TypeCompetitive
Resolution of Structure2.5 Å

2. Antimicrobial Activity

n-Hexadecanoic acid has shown promising antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness as an antifungal and antibacterial agent. Specifically, it has been noted for its bactericidal activity against Staphylococcus aureus, suggesting its potential utility in treating skin infections .

3. Antiplasmodial Activity

Recent findings highlight the potential of n-hexadecanoic acid as an antiplasmodial agent against Plasmodium falciparum, the causative agent of malaria. In vivo studies demonstrated significant chemosuppression effects at different dosages (100 mg/kg showing 89.74% suppression) with favorable safety profiles at lower doses . Molecular docking analyses indicated multiple target interactions across various lifecycle stages of the parasite.

Table 2: Antiplasmodial Efficacy of n-Hexadecanoic Acid

Dose (mg/kg)% Chemosuppression
10089.74
5083.80
1071.58

4. Antioxidant and Anticancer Properties

n-Hexadecanoic acid has been associated with antioxidant properties and the ability to induce apoptosis in cancer cells. Studies indicate that it can inhibit proliferation and cause cell cycle arrest in various cancer cell lines . Its role in promoting the proliferation of bone marrow mesenchymal stem cells also highlights its potential therapeutic applications in regenerative medicine.

5. Toxicological Considerations

Despite its beneficial properties, concerns regarding the toxicity of hexadecanoic acid have been raised. High dietary intake of saturated fatty acids has been linked to increased risks of coronary heart disease and atherosclerosis . In vitro studies have shown that exposure to hexadecanoic acid can inhibit embryonic development in mice at certain concentrations .

Q & A

Q. What are the primary applications of fully ¹³C-labeled hexadecanoic acid in metabolic research?

Methodological Answer: This compound is used as a stable isotope tracer to study lipid metabolism, including β-oxidation pathways, lipid turnover, and membrane biosynthesis. Researchers administer the labeled compound in vitro or in vivo and track ¹³C incorporation via liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). Isotopic enrichment data are normalized to internal standards (e.g., unlabeled palmitic acid) to quantify metabolic flux. Theoretical frameworks like tracer kinetics guide experimental design, ensuring alignment with hypotheses about lipid dynamics .

Q. How is the purity and isotopic enrichment of (1,2,3,…,16-¹³C₁₆)hexadecanoic acid validated?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms isotopic enrichment by analyzing the mass-to-charge (m/z) ratio for ¹³C16 peaks. NMR spectroscopy (e.g., ¹³C-NMR) verifies positional labeling integrity. Compare results to reference data from NIST Standard Reference Database 69, which provides validated spectral libraries for fatty acids . Purity (>98%) is assessed via reverse-phase HPLC with evaporative light scattering detection (ELSD) .

Q. What storage conditions are recommended for ¹³C-labeled fatty acids to maintain stability?

Methodological Answer: Store aliquots under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Avoid repeated freeze-thaw cycles, which degrade isotopic integrity. Use amber vials to minimize photodegradation. Larodan’s guidelines recommend desiccated storage for long-term stability .

Advanced Research Questions

Q. How to design a pulse-chase experiment using this compound to study β-oxidation kinetics in hepatocytes?

Methodological Answer:

  • Experimental Groups : Include labeled compound treatment, unlabeled controls, and inhibitors (e.g., etomoxir for CPT1 inhibition).
  • Time Points : Collect samples at 0, 2, 6, 12, and 24 hours post-administration.
  • Extraction : Use Folch extraction (chloroform:methanol, 2:1) to isolate lipids. Derivatize fatty acids to methyl esters for GC-MS analysis.
  • Data Analysis : Apply kinetic modeling (e.g., SAAM II) to calculate turnover rates. Normalize ¹³C signals to total cellular protein to correct for variations in cell density .

Q. How to resolve discrepancies in ¹³C enrichment data across tissue samples (e.g., liver vs. adipose)?

Methodological Answer:

  • Contamination Check : Validate extraction efficiency using spiked internal standards (e.g., ¹³C10-hexadecanoic acid).
  • Ionization Suppression : Use matrix-matched calibration curves in LC-MS to correct for tissue-specific ion suppression.
  • Normalization : Express enrichment as a percentage of total fatty acid pool to account for tissue-specific lipid content.
  • Theoretical Framework : Apply contradiction analysis by revisiting hypotheses about tissue-specific metabolic priorities (e.g., preferential β-oxidation in liver vs. storage in adipose) .

Q. What computational models integrate ¹³C-labeled hexadecanoic acid data for fluxomics analysis?

Methodological Answer:

  • Metabolic Flux Analysis (MFA) : Use software like INCA or OpenFLUX to model isotopic steady-state or dynamic labeling data.
  • Input Parameters : Include isotopic labeling patterns, substrate uptake rates, and biomass composition.
  • Validation : Cross-validate with ¹³C-glucose or ¹³C-acetate tracing to confirm pathway-specific flux .

Methodological Considerations Table

AspectTechnique/RecommendationKey References
Isotopic ValidationHRMS (resolution >30,000), ¹³C-NMR (δ 20-34 ppm for methyl/methylene groups)
Metabolic FluxLC-MS/MS with multiple reaction monitoring (MRM), kinetic modeling (SAAM II)
Data ContradictionsMatrix-matched calibration, internal standardization, hypothesis-driven reanalysis
Storage StabilityArgon-atmosphere storage, -20°C, desiccated amber vials

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